3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one
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Overview
Description
3-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one is a chemical compound that belongs to the class of piperidin-2-ones It features a pyridine ring substituted with a chlorine atom at the 6th position and a piperidin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Chlorination: The pyridine ring is then chlorinated at the 6th position using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Formation of Piperidin-2-one: The piperidin-2-one moiety can be synthesized through cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as hydroxide (OH⁻) or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in the presence of an acid or base.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: NaOH, KOH, in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxylated or alkylated derivatives.
Scientific Research Applications
3-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one is structurally similar to other piperidin-2-ones and pyridine derivatives. Some similar compounds include:
3-[(6-Chloropyridin-3-yl)methyl]cyclohexan-1-one: This compound differs in the ring structure, leading to different chemical properties and applications.
N-[(6-Chloropyridin-3-yl)methyl]methylamine: This compound has a different functional group, resulting in distinct reactivity and biological activity.
Uniqueness: this compound stands out due to its specific combination of the pyridine ring and piperidin-2-one moiety, which provides unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
159688-83-2 |
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Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-3-8(7-14-10)6-9-2-1-5-13-11(9)15/h3-4,7,9H,1-2,5-6H2,(H,13,15) |
InChI Key |
ATMGKXWMMYHZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CN=C(C=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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